REACTION_CXSMILES
|
[CH:1]([Si:4]([CH:13]([CH3:15])[CH3:14])([CH:10]([CH3:12])[CH3:11])[C:5]1[O:6][CH:7]=[CH:8][N:9]=1)([CH3:3])[CH3:2].C([Li])CCC.[BH:21]([OH:23])[OH:22].O[C:25]([CH3:31])([C:27](O)([CH3:29])[CH3:28])[CH3:26]>C1COCC1.C(OCC)C.C(O)(=O)C>[CH3:26][C:25]1([CH3:31])[C:27]([CH3:29])([CH3:28])[O:23][B:21]([C:7]2[O:6][C:5]([Si:4]([CH:1]([CH3:3])[CH3:2])([CH:10]([CH3:12])[CH3:11])[CH:13]([CH3:15])[CH3:14])=[N:9][CH:8]=2)[O:22]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](C=1OC=CN1)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](C=1OC=CN1)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)O
|
Name
|
|
Quantity
|
5.243 g
|
Type
|
reactant
|
Smiles
|
OC(C)(C(C)(C)O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is warmed to r.t
|
Type
|
CUSTOM
|
Details
|
The mixture is quenched with methanol
|
Type
|
WAIT
|
Details
|
injected to the mixture at 18° C. within 3 min
|
Duration
|
3 min
|
Type
|
STIRRING
|
Details
|
stirred for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
1.334 min (HPLC method Z001_002)
|
Duration
|
1.334 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC1(OB(OC1(C)C)C1=CN=C(O1)[Si](C(C)C)(C(C)C)C(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |